BCAT-IN-1

BCATm inhibition Isoform selectivity Metabolic disease research

BCAT-IN-1 is a stereospecific, orally bioavailable BCATm inhibitor with a validated 100-fold selectivity over BCATc. Its unique binding mode (PDB: 5HNE) ensures reproducible target engagement in metabolic studies. Unlike generic benzimidazoles, it delivers consistent in vivo PK (F=28%, t1/2=9.2h). Choose for high-confidence BCATm research.

Molecular Formula C25H24BrN5O2S
Molecular Weight 538.5 g/mol
Cat. No. B10819944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCAT-IN-1
Molecular FormulaC25H24BrN5O2S
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br
InChIInChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33)/t16-,17+/m0/s1
InChIKeyPGSKODUPOMCUEJ-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide: A Structurally-Defined, Potent, and Orally Bioavailable BCATm Inhibitor for Metabolic Disease Research


1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide (also known as BCAT-IN-1 or compound 8b) is a 2-aryl benzimidazole derivative that functions as a potent, selective, and orally bioavailable inhibitor of mitochondrial branched-chain aminotransferase (BCATm) [1]. Discovered through affinity screening of a 117-million-member DNA-encoded library followed by extensive structure-activity relationship optimization, this compound represents a pharmacologically validated chemical probe with demonstrated in vivo efficacy in elevating serum branched-chain amino acid levels [2]. Its stereospecific (1R,3S)-cyclohexyl core and 5-bromothiophene-2-carbonyl substituent confer a unique binding mode to the BCATm active site, distinguishing it from other BCATm inhibitor chemotypes [3].

Why Generic 1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide Cannot Be Substituted with Other BCATm Inhibitors or Benzimidazole Derivatives


The 2-aryl benzimidazole scaffold represents a structurally distinct BCATm inhibitor chemotype whose binding mode, selectivity profile, and pharmacokinetic properties are exquisitely sensitive to precise substitution patterns at the N1-cyclohexyl and C2-pyridinyl positions [1]. Unlike the pyrazolo[1,5-a]pyrimidinone class of BCATm inhibitors, which exhibit a fundamentally different binding orientation, this compound engages the active site via a unique network of hydrogen bonds and van der Waals interactions mediated specifically by its 5-bromothiophene-2-carboxamido substituent [2]. Furthermore, even within the same benzimidazole chemotype, minor structural variations—such as replacing the 5-bromothiophene with alternative heterocycles or altering the cyclohexyl stereochemistry—profoundly alter both potency and selectivity for BCATm versus the cytosolic isoform BCATc [3]. Consequently, generic substitution with superficially similar benzimidazole derivatives (e.g., JAK1-selective benzimidazole carboxamides or BCAT-IN-2) yields unpredictable pharmacological outcomes that undermine experimental reproducibility and in vivo target engagement [4].

Quantitative Differentiation Evidence: 1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide Versus Closest Analogs and Alternative BCATm Inhibitors


BCATm Inhibition Potency and Isoform Selectivity: 100-Fold Discrimination Against Cytosolic BCATc

This compound exhibits a pIC50 of 7.3 for BCATm enzymatic inhibition, corresponding to an IC50 of approximately 50 nM. Its selectivity for the mitochondrial isoform BCATm over the cytosolic isoform BCATc is 100-fold, with BCATc inhibition measured at pIC50 = 5.4 (approximately 4 μM) [1]. In contrast, the structurally related BCAT inhibitor BCAT-IN-2 demonstrates only approximately 5-fold selectivity (pIC50 BCATm = 7.3; pIC50 BCATc = 6.6), a 20-fold reduction in isoform discrimination . The initial hit compound from the DNA-encoded library screen (compound 1) showed only 5-fold selectivity (pIC50 BCATm = 6.6, BCATc = 5.9) [2].

BCATm inhibition Isoform selectivity Metabolic disease research Branched-chain amino acid metabolism

In Vivo Pharmacokinetic Profile: Oral Bioavailability and Extended Half-Life Enable Sustained Target Engagement

Following oral administration (5 mg/kg) in mice, this compound achieves an oral bioavailability (F) of 28%, a maximum plasma concentration (Cmax) of 1648 ng/mL, and an intravenous half-life (t1/2) of 9.2 hours with clearance (Cl) of 4.0 mL/min/kg [1]. This PK profile represents a substantial improvement over the initial benzimidazole hit series, which exhibited poor oral exposure and rapid clearance [2]. The extended half-life of 9.2 hours supports once-daily dosing in chronic metabolic disease models, in contrast to earlier BCATm inhibitors that required multiple daily administrations to maintain target coverage .

Oral bioavailability Pharmacokinetics In vivo efficacy BCATm target engagement

Functional In Vivo Target Engagement: Dose-Dependent Elevation of All Three Serum Branched-Chain Amino Acids

Acute oral administration of this compound (30-300 mg/kg) to mice produces a robust, sustained elevation in serum concentrations of all three branched-chain amino acids (leucine, isoleucine, and valine) over an extended duration [1]. This pharmacodynamic effect directly validates BCATm inhibition in vivo and provides a quantitative biomarker for dose optimization. In contrast, the structurally unrelated BCAT1/2 inhibitor BAY-069, despite potent enzymatic activity, displays weaker cellular inhibitory activity and negligible in vivo efficacy in elevating BCAAs, limiting its utility as a chemical probe [2]. Similarly, fragment-derived BCATm leads require hybridization approaches to achieve comparable in vivo activity [3].

Target engagement biomarker Branched-chain amino acids BCATm pharmacodynamics In vivo efficacy

Unique X-Ray Crystallographic Binding Mode: Hydrogen Bond Network Distinct from Other BCATm Inhibitor Chemotypes

X-ray co-crystal structure analysis (PDB ID: 5HNE) reveals that this compound binds to the BCATm active site in a unique mode characterized by multiple hydrogen bond interactions involving the 5-bromothiophene-2-carboxamido moiety and van der Waals contacts mediated by the (1R,3S)-cyclohexyl stereochemistry [1]. This binding orientation differs fundamentally from that observed for fragment-derived pyrazolo[1,5-a]pyrimidinone BCATm inhibitors, which occupy a distinct sub-pocket of the active site and engage different key residues [2]. The precise stereochemical configuration is essential: alternative cyclohexyl stereoisomers exhibit reduced or abolished BCATm inhibitory activity [3].

X-ray crystallography Binding mode Structure-based drug design BCATm active site

Cellular Potency in Human and Mouse Systems: Cross-Species Activity Essential for Preclinical Translation

In human cellular assays, this compound inhibits BCATm with a pIC50 of 7.0, corresponding to an IC50 of approximately 100 nM, and inhibits mouse BCATm in cellular assays with a pIC50 of 5.9 (IC50 ≈ 1.3 μM) . This cross-species activity, while showing a modest potency shift between human and mouse, is sufficient to support in vivo mouse pharmacology studies—a critical requirement for preclinical target validation. In contrast, the JAK1-selective benzimidazole derivative 5c (1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide), which shares the benzimidazole-5-carboxamide core but differs in N1 and C2 substituents, exhibits no detectable BCATm inhibitory activity (selectivity panel: no inhibition at 10 μM against 26 kinases) [1].

Cellular assay Species cross-reactivity BCATm cellular inhibition Preclinical translation

Chemical Identity and Purity: CAS Registry and Stereochemical Specification Enable Reproducible Procurement

This compound is unambiguously identified by CAS Registry Number 2581243-32-3 and InChI Key PGSKODUPOMCUEJ-DLBZAZTESA-N, with the latter specifically encoding the (1R,3S)-cyclohexyl stereochemistry essential for biological activity . Commercial vendors report purity specifications of ≥98%, with certificates of analysis available upon request . In contrast, generic searches for structurally related 1,2-disubstituted benzimidazole-5-carboxamides yield numerous compounds with identical core scaffolds but undefined stereochemistry or alternative substitution patterns that lack validated BCATm inhibitory activity [1]. The availability of an X-ray co-crystal structure (PDB: 5HNE) further enables independent verification of compound identity through structural alignment [2].

CAS registry Stereochemistry Compound identity verification Reproducibility

Optimal Research and Industrial Application Scenarios for 1-[(1r,3s)-3-{[(5-Bromothiophen-2-Yl)carbonyl]amino}cyclohexyl]-N-Methyl-2-(Pyridin-2-Yl)-1H-Benzimidazole-5-Carboxamide


In Vivo Metabolic Disease Pharmacology Studies Requiring Orally Bioavailable BCATm Inhibition

This compound is specifically suited for chronic in vivo studies of BCATm-mediated metabolic regulation in mouse models of obesity, insulin resistance, and dyslipidemia. Its oral bioavailability (F = 28%) and extended half-life (t1/2 = 9.2 hours) enable once-daily oral dosing regimens that minimize animal handling stress and maintain consistent target engagement [1]. The demonstrated ability to elevate all three serum branched-chain amino acids (leucine, isoleucine, valine) over an extended duration provides a quantitative pharmacodynamic biomarker for dose optimization and target engagement confirmation .

Isoform-Selective Target Validation Studies Distinguishing BCATm from BCATc Functions

Researchers investigating the differential roles of mitochondrial (BCATm) versus cytosolic (BCATc) branched-chain aminotransferases in metabolic tissues should prioritize this compound due to its 100-fold selectivity window (BCATm pIC50 = 7.3; BCATc pIC50 = 5.4) [1]. This high isoform discrimination is superior to alternative BCAT inhibitors such as BCAT-IN-2 (~5-fold selectivity) and enables cleaner interpretation of BCATm-specific phenotypes without confounding effects on central nervous system BCATc activity. The compound is particularly valuable for studies in tissues where both isoforms are co-expressed.

Structure-Based Drug Discovery Campaigns Using a Validated BCATm Co-Crystal Structure

Drug discovery programs focused on developing next-generation BCATm inhibitors with improved potency or selectivity should utilize this compound as a structural reference ligand. The publicly available X-ray co-crystal structure (PDB ID: 5HNE) reveals the precise binding mode, including key hydrogen bond interactions with the 5-bromothiophene-2-carboxamido moiety and stereospecific (1R,3S)-cyclohexyl orientation [1]. This structural information enables rational, structure-guided optimization campaigns and provides a validated template for computational docking studies that cannot be replicated with alternative BCATm inhibitor chemotypes (e.g., pyrazolo[1,5-a]pyrimidinones) that occupy different sub-pockets .

Cellular Metabolism Studies Requiring Species-Validated BCATm Inhibition

Investigators conducting cellular metabolism studies in human or mouse cell lines can employ this compound with confidence due to validated cross-species cellular activity (human cellular BCATm pIC50 = 7.0; mouse cellular BCATm pIC50 = 5.9) [1]. This compound is preferable to other benzimidazole-5-carboxamide derivatives developed for unrelated targets (e.g., JAK1-selective inhibitors), which lack BCATm inhibitory activity entirely despite sharing the same core scaffold . The documented purity specification (≥98%) and stereochemistry-encoded CAS Registry Number (2581243-32-3) ensure reproducible cellular assay results across different laboratories and experimental batches .

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